molecular formula C9H15NO3 B8690568 tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate

tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate

Cat. No.: B8690568
M. Wt: 185.22 g/mol
InChI Key: QWEGCYPRXFAGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate is an organic compound with the molecular formula C9H15NO3. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate typically involves the introduction of the tert-butoxycarbonyl group into a precursor molecule. One common method is the reaction of 4-amino-2-butyn-1-ol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate depends on its specific applicationThe tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate
  • 4-(tert-Butyldimethylsilyloxy)-1-butyne
  • N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

Uniqueness

This compound is unique due to its specific structure, which combines a tert-butoxycarbonyl-protected amino group with an alkyne moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybut-2-ynyl)carbamate

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,6-7H2,1-3H3,(H,10,12)

InChI Key

QWEGCYPRXFAGAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.